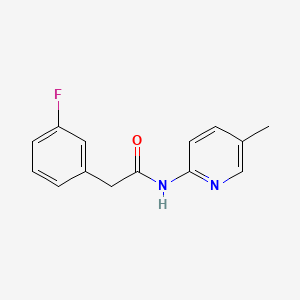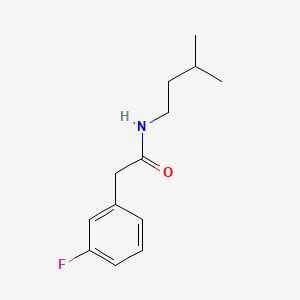![molecular formula C20H22N4O4 B603828 N,N'-bis[(2-hydroxyphenyl)methylideneamino]hexanediamide CAS No. 5287-26-3](/img/structure/B603828.png)
N,N'-bis[(2-hydroxyphenyl)methylideneamino]hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a hexanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide can be synthesized through a condensation reaction between hexanedihydrazide and 2-hydroxybenzaldehyde. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The imine groups can be reduced to form amine derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with target molecules, while the imine groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’1,N’6-bis[(2-methoxyphenyl)methylidene]hexanedihydrazide
- N’1,N’6-bis[(4-hydroxyphenyl)methylidene]hexanedihydrazide
- N’1,N’6-bis[(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide
Uniqueness
N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide is unique due to its specific arrangement of hydroxyphenyl groups and hexanedihydrazide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5287-26-3 |
|---|---|
Fórmula molecular |
C20H22N4O4 |
Peso molecular |
382.4g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H22N4O4/c25-17-9-3-1-7-15(17)13-21-23-19(27)11-5-6-12-20(28)24-22-14-16-8-2-4-10-18(16)26/h1-4,7-10,13-14,25-26H,5-6,11-12H2,(H,23,27)(H,24,28)/b21-13+,22-14+ |
Clave InChI |
JLZRXDKIRXEOIZ-JFMUQQRKSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603746.png)
![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)
![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)
![3-(4-Morpholinylmethyl)-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603752.png)
![6-(Biphenyl-4-ylmethyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603753.png)
![3-(Morpholin-4-ylmethyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603754.png)
![6-[(4-Bromophenoxy)methyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603755.png)
![1-[(3-Fluorophenyl)acetyl]pyrrolidine](/img/structure/B603757.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,4-difluorobenzamide](/img/structure/B603760.png)
![Allyl 4-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B603761.png)
![6-(Dichloromethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603766.png)
![N-({6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B603767.png)
